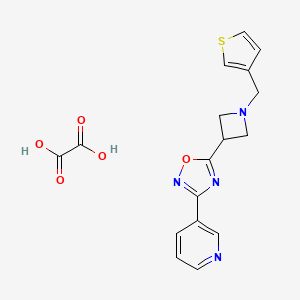
3-(Pyridin-3-yl)-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(Pyridin-3-yl)-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C17H16N4O5S and its molecular weight is 388.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(Pyridin-3-yl)-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article delves into its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects, supported by relevant research findings and case studies.
Chemical Structure
The molecular structure of the compound features a pyridine ring, an azetidine moiety, and an oxadiazole core, which are known to contribute to its biological properties. The inclusion of thiophene enhances its potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. A study highlighted that derivatives of oxadiazoles have demonstrated effectiveness against various bacterial strains including Gram-positive and Gram-negative bacteria. The compound's structure allows for effective binding to bacterial enzymes, inhibiting their function and leading to cell death .
| Type of Activity | Example Strains | Reference |
|---|---|---|
| Antibacterial | S. aureus, E. coli | Dhumal et al. (2016) |
| Antifungal | Candida albicans | Desai et al. (2018) |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, oxadiazole derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. Specific compounds within this class were evaluated against a 60-cell panel assay and displayed broad-spectrum activity similar to established chemotherapeutics .
Case Study: A series of 1,3,4-oxadiazole derivatives were synthesized and tested for anticancer activity. Notably, compounds demonstrated significant inhibition against several cancer cell lines, indicating their potential as lead compounds for further development .
Anti-inflammatory Activity
The anti-inflammatory effects of oxadiazole derivatives are well-documented. Compounds have been tested using the carrageenan-induced rat paw edema model, showing marked reductions in inflammation . The mechanism is believed to involve the inhibition of pro-inflammatory cytokines.
| Activity Type | Method Used | Results |
|---|---|---|
| Anti-inflammatory | Carrageenan-induced edema model | Significant reduction in paw edema |
The biological activity of This compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound inhibits key enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites.
- Cell Cycle Disruption: In cancer cells, it may induce apoptosis through pathways involving reactive oxygen species (ROS) generation.
- Modulation of Signaling Pathways: Anti-inflammatory effects are mediated through the modulation of NF-kB signaling pathways.
Comparative Analysis with Similar Compounds
Comparative studies with other oxadiazole derivatives reveal that while many share common biological activities, the unique combination of functional groups in This compound enhances its potency and selectivity:
Eigenschaften
IUPAC Name |
oxalic acid;3-pyridin-3-yl-5-[1-(thiophen-3-ylmethyl)azetidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS.C2H2O4/c1-2-12(6-16-4-1)14-17-15(20-18-14)13-8-19(9-13)7-11-3-5-21-10-11;3-1(4)2(5)6/h1-6,10,13H,7-9H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHAADICOXTSMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CSC=C2)C3=NC(=NO3)C4=CN=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














